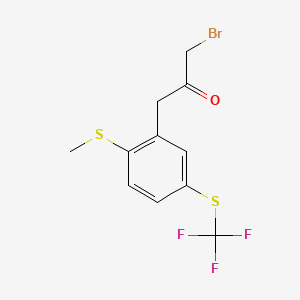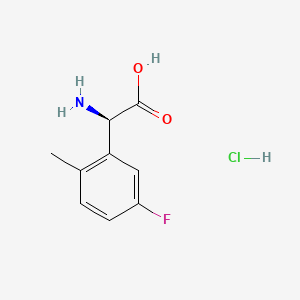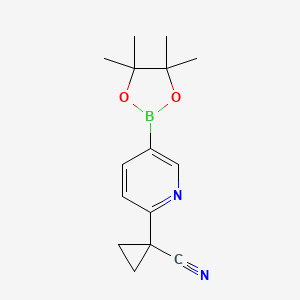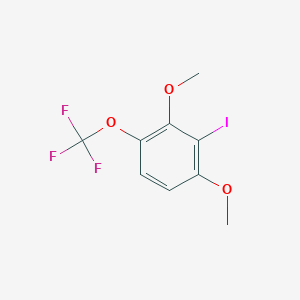![molecular formula C10H13BrN2OS B14042492 (R)-N-[(1E)-(2-bromopyridin-4-yl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B14042492.png)
(R)-N-[(1E)-(2-bromopyridin-4-yl)methylidene]-2-methylpropane-2-sulfinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R,E)-N-((2-BROMOPYRIDIN-4-YL)METHYLENE)-2-METHYLPROPANE-2-SULFINAMIDE is a chemical compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes a bromopyridine moiety and a sulfinamide group
Métodos De Preparación
The synthesis of (R,E)-N-((2-BROMOPYRIDIN-4-YL)METHYLENE)-2-METHYLPROPANE-2-SULFINAMIDE typically involves several steps. One common method includes the reaction of 2-bromopyridine-4-carbaldehyde with 2-methylpropane-2-sulfinamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF). The mixture is stirred at room temperature for several hours to yield the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for larger-scale production. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
(R,E)-N-((2-BROMOPYRIDIN-4-YL)METHYLENE)-2-METHYLPROPANE-2-SULFINAMIDE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles like amines or thiols replace the bromine to form new derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or ethanol, and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used but often include functionalized pyridine derivatives and sulfinamide analogs .
Aplicaciones Científicas De Investigación
(R,E)-N-((2-BROMOPYRIDIN-4-YL)METHYLENE)-2-METHYLPROPANE-2-SULFINAMIDE has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers investigate its potential as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of new materials with unique properties, such as polymers and catalysts .
Mecanismo De Acción
The mechanism of action of (R,E)-N-((2-BROMOPYRIDIN-4-YL)METHYLENE)-2-METHYLPROPANE-2-SULFINAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways, where the compound modulates the activity of key proteins involved in cellular processes .
Comparación Con Compuestos Similares
When compared to similar compounds, (R,E)-N-((2-BROMOPYRIDIN-4-YL)METHYLENE)-2-METHYLPROPANE-2-SULFINAMIDE stands out due to its unique combination of a bromopyridine moiety and a sulfinamide group. Similar compounds include:
- (4-Bromopyridin-2-yl)methanamine
- 4-(2-Bromopyridin-4-yl)morpholine
- 1H-pyrrolo[2,3-b]pyridine derivatives
These compounds share structural similarities but differ in their specific functional groups and overall reactivity.
Propiedades
Fórmula molecular |
C10H13BrN2OS |
|---|---|
Peso molecular |
289.19 g/mol |
Nombre IUPAC |
(R)-N-[(2-bromopyridin-4-yl)methylidene]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C10H13BrN2OS/c1-10(2,3)15(14)13-7-8-4-5-12-9(11)6-8/h4-7H,1-3H3/t15-/m1/s1 |
Clave InChI |
HUZVSMBFTZNSPZ-OAHLLOKOSA-N |
SMILES isomérico |
CC(C)(C)[S@@](=O)N=CC1=CC(=NC=C1)Br |
SMILES canónico |
CC(C)(C)S(=O)N=CC1=CC(=NC=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-Amino-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine-3-carbaldehyde](/img/structure/B14042460.png)

![18,21-diphenyl-9,18,21-triazaheptacyclo[18.7.0.02,10.03,8.011,19.012,17.022,27]heptacosa-1,3,5,7,10,12,14,16,19,22,24,26-dodecaene](/img/structure/B14042465.png)

![3-Bromo-5-(ethoxycarbonyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B14042472.png)




